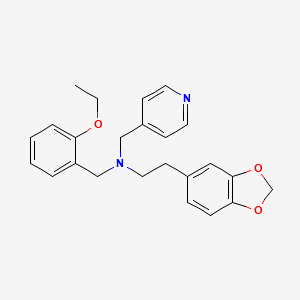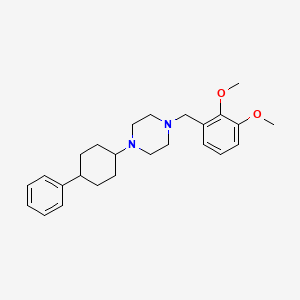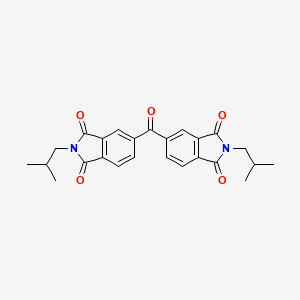![molecular formula C16H19N3O B3734869 4-(4-isobutylphenyl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3734869.png)
4-(4-isobutylphenyl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
描述
4-(4-isobutylphenyl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one, also known as PNU-282987, is a selective agonist for α7 nicotinic acetylcholine receptors (nAChRs). It has been studied extensively for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and depression.
作用机制
4-(4-isobutylphenyl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a selective agonist for α7 nAChRs, which are widely expressed in the central nervous system. Activation of α7 nAChRs leads to the influx of calcium ions into the cell, which triggers various signaling pathways that are involved in cognitive function, neuroprotection, and inflammation. 4-(4-isobutylphenyl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one binds to the orthosteric site of α7 nAChRs and stabilizes the receptor in an open conformation, leading to increased calcium influx and downstream signaling.
Biochemical and Physiological Effects:
4-(4-isobutylphenyl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It also exhibits antidepressant-like effects in animal models of depression. Moreover, 4-(4-isobutylphenyl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress and inflammation. 4-(4-isobutylphenyl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one also has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using 4-(4-isobutylphenyl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one in lab experiments is its selectivity for α7 nAChRs. This allows for more specific targeting of these receptors and reduces the potential for off-target effects. However, one limitation of using 4-(4-isobutylphenyl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is its relatively low potency compared to other α7 nAChR agonists. This may require higher concentrations of the compound to achieve the desired effects, which can increase the risk of non-specific effects.
未来方向
There are several future directions for the study of 4-(4-isobutylphenyl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one. One area of research is the development of more potent and selective α7 nAChR agonists. Another area of research is the investigation of the potential therapeutic applications of 4-(4-isobutylphenyl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Moreover, the mechanisms underlying the neuroprotective and anti-inflammatory effects of 4-(4-isobutylphenyl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one need to be further elucidated. Finally, the safety and efficacy of 4-(4-isobutylphenyl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one in clinical trials need to be evaluated to determine its potential as a therapeutic agent for neurological disorders.
Conclusion:
In conclusion, 4-(4-isobutylphenyl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a selective agonist for α7 nAChRs that has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve cognitive function, exhibit antidepressant-like effects, and have neuroprotective and anti-inflammatory effects. While there are advantages and limitations to using 4-(4-isobutylphenyl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one in lab experiments, there are several future directions for the study of this compound that could lead to the development of new therapeutics for neurological disorders.
科学研究应用
4-(4-isobutylphenyl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It also exhibits antidepressant-like effects in animal models of depression. Moreover, 4-(4-isobutylphenyl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress and inflammation.
属性
IUPAC Name |
4-[4-(2-methylpropyl)phenyl]-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-10(2)7-11-3-5-12(6-4-11)13-8-15(20)18-16-14(13)9-17-19-16/h3-6,9-10,13H,7-8H2,1-2H3,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGXNONHQSRFRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2CC(=O)NC3=C2C=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Methylpropyl)phenyl]-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)acetamide](/img/structure/B3734789.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B3734790.png)
![N~1~-(2-benzoyl-4-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3734793.png)
amino]methyl}phenyl)-5-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone bis(trifluoroacetate)](/img/structure/B3734804.png)
![1-allyl-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3734814.png)
![5-chloro-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3734825.png)


![4-[2,4-dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-ethyl-3-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3734858.png)
![methyl 6-oxo-4-(6-phenoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B3734866.png)
![2-(2,6-dichlorobenzyl)-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B3734870.png)
![N~1~-(3,4-dichlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3734876.png)

![3-(2-furylmethyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3734884.png)